molecular formula C14H20N2O B12484686 N-[(1-ethyl-1H-indol-3-yl)methyl]-2-methoxyethanamine

N-[(1-ethyl-1H-indol-3-yl)methyl]-2-methoxyethanamine

Cat. No.: B12484686
M. Wt: 232.32 g/mol
InChI Key: NMPPWJOYMTVETE-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-indol-3-yl)methyl]-2-methoxyethanamine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features an indole ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-indol-3-yl)methyl]-2-methoxyethanamine typically involves the reaction of 1-ethyl-1H-indole-3-carbaldehyde with 2-methoxyethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-indol-3-yl)methyl]-2-methoxyethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-ethyl-1H-indol-3-yl)methyl]-2-methoxyethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-indol-3-yl)methyl]-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can interact with various signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1H-indole-3-ethanamine: Similar structure but with a methyl group instead of an ethyl group.

    N-[(1-methyl-1H-indol-3-yl)methyl]-2-methoxyethanamine: Similar structure but with a methyl group on the indole ring.

    N-[(1-ethyl-1H-indol-3-yl)methyl]-2-ethoxyethanamine: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

N-[(1-ethyl-1H-indol-3-yl)methyl]-2-methoxyethanamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group and the methoxyethanamine moiety can enhance its interaction with biological targets, potentially leading to unique pharmacological properties .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-[(1-ethylindol-3-yl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C14H20N2O/c1-3-16-11-12(10-15-8-9-17-2)13-6-4-5-7-14(13)16/h4-7,11,15H,3,8-10H2,1-2H3

InChI Key

NMPPWJOYMTVETE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)CNCCOC

Origin of Product

United States

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